![molecular formula C21H18O6 B14409002 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one CAS No. 83375-27-3](/img/structure/B14409002.png)
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one is a complex organic compound belonging to the xanthene family This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyl group attached to a benzo[b]xanthen-12-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the formation of a pentamethoxynaphthalene intermediate, followed by regiospecific acylation and subsequent cyclization reactions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
作用机制
The mechanism of action of 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bikaverin: A naturally occurring benzo[b]xanthen-12-one derivative with similar structural features but different functional groups.
Xanthone: The parent compound of the xanthene family, lacking the specific substitutions found in 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one.
Mangostin: A xanthone derivative with distinct biological activities and applications.
Uniqueness
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications and applications, making it a valuable compound in various fields of research .
属性
CAS 编号 |
83375-27-3 |
|---|---|
分子式 |
C21H18O6 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
11-hydroxy-3,8,10-trimethoxy-1-methylbenzo[b]xanthen-12-one |
InChI |
InChI=1S/C21H18O6/c1-10-5-12(24-2)9-16-17(10)20(22)19-15(27-16)7-11-6-13(25-3)8-14(26-4)18(11)21(19)23/h5-9,23H,1-4H3 |
InChI 键 |
AUZGVXVCYOOHLV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4C=C3O2)OC)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


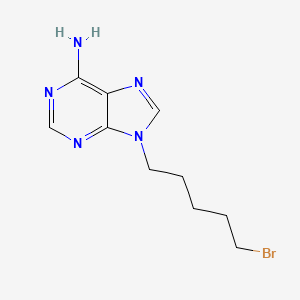

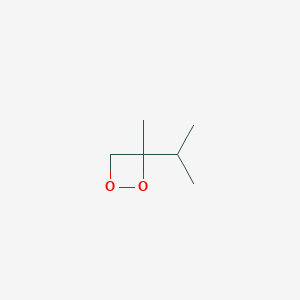
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
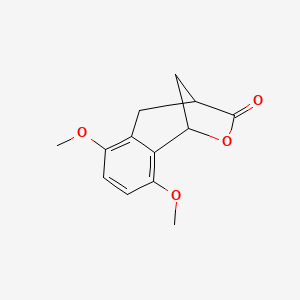
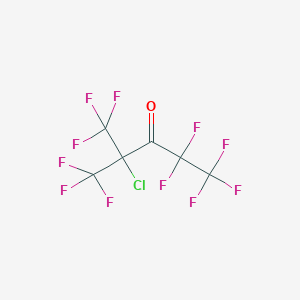
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
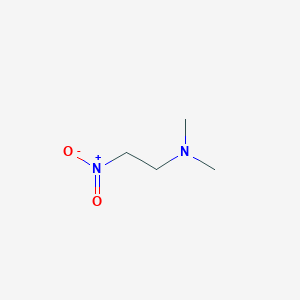
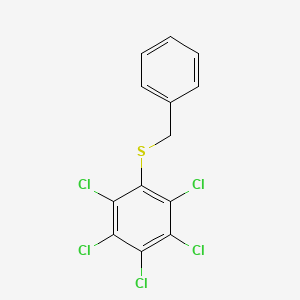
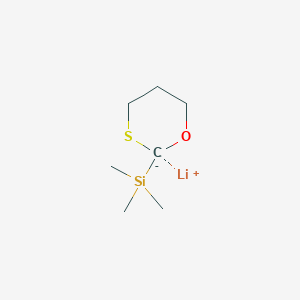
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
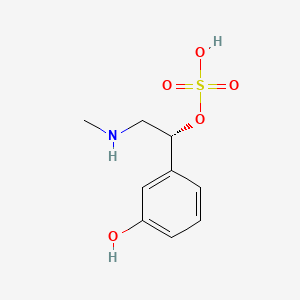
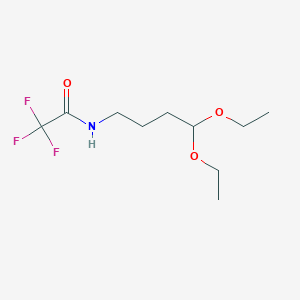
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
